molecular formula C5H5Cl2N3O B097592 2,4-Dichloro-6-ethoxy-1,3,5-triazine CAS No. 18343-30-1

2,4-Dichloro-6-ethoxy-1,3,5-triazine

Cat. No. B097592
CAS RN: 18343-30-1
M. Wt: 194.02 g/mol
InChI Key: HMSBXLTWCMFPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-ethoxy-1,3,5-triazine is a derivative of 1,3,5-triazine, a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in organic chemistry and is used in various applications, including agriculture, pharmaceuticals, and materials science. The dichloro and ethoxy substituents on the triazine ring influence its reactivity and physical properties, making it a compound of interest for further chemical modifications and applications.

Synthesis Analysis

The synthesis of triazine derivatives often involves the substitution of chlorine atoms on the triazine ring with other groups. For instance, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . Similarly, 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine is synthesized without the Grignard reaction, which is typically troublesome, indicating that alternative synthetic routes are being explored for triazine derivatives . Moreover, 2,4-ditrichloromethyl-6-methyl-1,3,5-triazine is synthesized from tritox through cyclization, showcasing another method for triazine synthesis .

Molecular Structure Analysis

The molecular structure of triazine derivatives is often confirmed using spectroscopic methods such as NMR, MS, and IR, as well as X-ray crystallography. For example, the structure of novel fused 1,2,4-triazine derivatives was confirmed using these techniques . The structure elucidation is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Triazine derivatives participate in various chemical reactions due to their reactive chloro and amino groups. For instance, 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is used for chlorination and oxidation reactions . The solid-supported chlorotriazine serves as a synthetic auxiliary for the synthesis of amide libraries . These reactions demonstrate the utility of triazine derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their substituents. For example, the synthesis of 2,4,6-tris(3',5'-diamino-2',4',6'-trinitrophenylamino)-1,3,5-triazine (PL-1) reports its thermal stability and explosive properties . The bis(resorcinyl) triazine derivatives synthesized from 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine are used as UV light absorbers, indicating their potential in materials science . These properties are essential for the development of new materials and chemicals based on the triazine scaffold.

Scientific Research Applications

UV Light Absorbing Derivatives

  • Jiang, Wang, and Li (2008) reported the synthesis of pure 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine and its use in creating bis(resorcinyl) triazine derivatives, which can act as UV light absorbers (Jiang, Wang, & Li, 2008).

Photoinitiator for Polymerization

  • Kabatc, Czech, and Kowalczyk (2011) explored the use of 2,4-bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine as a radical reactive photoinitiator for UV-crosslinking of acrylic adhesives and as an effective co-initiator in photoinitiating systems under visible light (Kabatc, Czech, & Kowalczyk, 2011).

Star-Shaped Dendrimers Synthesis

  • Meng, Wu, Shao, and Sun (2011) synthesized novel star-shaped 2,4,6-trisubstituted 1,3,5-triazine dendrimers, characterized by various spectroscopic methods, demonstrating their potential in forming three-dimensional network architectures (Meng, Wu, Shao, & Sun, 2011).

Antibacterial Cellulose Treatment

  • Li, Ma, Liu, Liu, Li, Ren, and Huang (2016) developed a method using 2,4-dichloro-6-hydroxy-1,3,5-triazine for treating cellulose fibers, creating durable and renewable antibacterial cotton fabrics (Li et al., 2016).

Hyperbranched Poly(ether ketone) Synthesis

  • Cho, Chang, Kim, Lee, and Kim (2001) prepared a hyperbranched poly(ether ketone) with 1,3-s-triazine moiety, showing significant changes in solubility and thermal properties upon peripheral functionalization (Cho et al., 2001).

Triazine Ring Functionalization

  • Werlé, Yin, Heinemann, Hauser, and Meyer (2017) reported the synthesis and characterization of a sterically demanding triazine with flexible methylene linkages, opening new possibilities for the design of novel triazine molecules (Werlé et al., 2017).

Chlorination and Oxidation Reagent

  • Thorat, Bhong, and Karade (2013) synthesized 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine for chlorination and oxidation reactions, demonstrating its recyclability and effectiveness (Thorat, Bhong, & Karade, 2013).

properties

IUPAC Name

2,4-dichloro-6-ethoxy-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3O/c1-2-11-5-9-3(6)8-4(7)10-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSBXLTWCMFPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171422
Record name 2,4-Dichloro-6-ethoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-ethoxy-1,3,5-triazine

CAS RN

18343-30-1
Record name 2,4-Dichloro-6-ethoxy-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18343-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-ethoxy-1,3,5-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018343301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-6-ethoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-ethoxy-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.370
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In addition, 92.21 g (0.500 mole) of cyanuric chloride and 50.41 g (0.600 mole) of sodium hydrogen carbonate were added in this order to 800 ml (13.73 moles) of ethanol kept at 5° C. with mechanical stirring and the mixture was reacted at this temperature for 8 hours with stirring. The resulting solution was poured into 650 g of ice-water and the precipitated white substance was immediately collected by filtration with suction. The substance was washed with 200 ml of water (0° C.) two to three times and dried in a vacuum dryer. It was recrystallized from petroleum ether to give b 2,4-dichloro-6-ethoxy-s-triazine as a colorless solid substance.
Quantity
92.21 g
Type
reactant
Reaction Step One
Quantity
50.41 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
650 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-ethoxy-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-ethoxy-1,3,5-triazine
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-ethoxy-1,3,5-triazine
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-6-ethoxy-1,3,5-triazine
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-ethoxy-1,3,5-triazine
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-6-ethoxy-1,3,5-triazine

Citations

For This Compound
10
Citations
AD Forbes, P Gould, IR Hills - Journal of the Chemical Society …, 1965 - pubs.rsc.org
The preparation and properties of some substituted 1, 3, 5-triazines are described. Replacement of 1, 2, or 3 of the chloro-groups of cyanuric chloride by bromo-groups during the …
Number of citations: 0 pubs.rsc.org
S Yrjölä, T Kalliokoski, T Laitinen, A Poso… - European Journal of …, 2013 - Elsevier
3D ligand-based virtual screening was employed to identify novel scaffolds for cannabinoid receptor ligand development. A total of 112 compounds with diverse structures were …
Number of citations: 21 www.sciencedirect.com
S Yrjölä, M Sarparanta, AJ Airaksinen, M Hytti… - European Journal of …, 2015 - Elsevier
The cannabinoid receptors type 2 (CBR2) are attractive therapeutic targets of the endocannabinoid signaling system (ECS) as they are not displaying the undesired psychotropic and …
Number of citations: 44 www.sciencedirect.com
S Samaritani, P Peluso, C Malanga… - European Journal of …, 2002 - Wiley Online Library
An interpretation of the role of 18‐crown‐6 in the selective di‐ and trialkylamination of 2,4,6‐trichloro‐1,3,5‐triazine is reported, and the usefulness of the procedure is shown. (© Wiley‐…
J Devillers, C Putavy - Genetic Algorithms in Molecular Modeling, 1996 - Elsevier
Publisher Summary This chapter elaborates a hybrid system constituted of a backpropagation neural network (BNN) and a genetic algorithm (GA) for designing organic molecules …
Number of citations: 13 www.sciencedirect.com
J Devillers - Topological indices and related descriptors in QSAR …, 2000 - taylorfrancis.com
Numerous activities and properties of organic molecules only depend on the presence of specific atoms and/or functional groups in their structure. These features can be used for …
Number of citations: 12 www.taylorfrancis.com
RS Boethling, B Gregg, R Frederick, NW Gabel… - Ecotoxicology and …, 1989 - Elsevier
To determine the feasibility of developing an expert system for biodegradability assessment, a survey was conducted in which biodegradation experts were asked to estimate rates and …
Number of citations: 57 www.sciencedirect.com
K Kaitoh, A Nakatsu, S Mori, H Kagechika… - Chemical and …, 2019 - jstage.jst.go.jp
Design, Synthesis and Biological Evaluation of Novel Nonsteroidal Progesterone Receptor Antagonists Based on Phenylamino-1,3,5-triazine Scaffold Toggle navigation J-STAGE …
Number of citations: 9 www.jstage.jst.go.jp
J Huuskonen - Environmental Toxicology and Chemistry: An …, 2001 - Wiley Online Library
A group contribution method based on atom‐type electrotopological state indices for predicting the biodegradation of a diverse set of 241 organic chemicals is presented. Multiple linear …
Number of citations: 13 setac.onlinelibrary.wiley.com
J DEVILLERS, D DOMINE… - Neural Networks in …, 1996 - books.google.com
There is increasing interest in modeling the environmental fate of chemicals and hence in determining their potential for biodegradation. Indeed, because testing is costly and time-…
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.